2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloro group, a cyano group, and a methylphenyl group, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- typically involves multiple steps. One common method starts with the halogenation of p-methylacetophenone under light conditions to obtain an intermediate compound. This intermediate is then subjected to further reactions involving glyoxal and hydroxylamine sulfate to form the desired product . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: This compound shares a similar structure but has an imidazole ring instead of a pentadienamide structure.
Cyazofamid: An imidazole fungicide that is structurally related and used in similar applications.
Uniqueness
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H2,16,17)/b11-6+,12-7- |
InChI Key |
HDPCUXRMKMKCJQ-CZIBKUHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.